![molecular formula C10H19N B1362824 (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 380228-03-5](/img/structure/B1362824.png)
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure is notable for its rigidity and the presence of a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound’s unique structure lends itself to various applications, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective reduction of tropinone derivatives, followed by cyclization to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives using chiral catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often employs large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides and hydroxylamines.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a scaffold for designing biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for central nervous system disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A related compound used in the synthesis of tropane alkaloids.
Uniqueness: (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its chemical reactivity and biological activity. This distinct structure makes it a valuable scaffold for developing novel therapeutic agents and other specialized applications .
Properties
IUPAC Name |
(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-PSASIEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC(C1)(C)C)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361435 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380228-03-5 |
Source


|
| Record name | (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
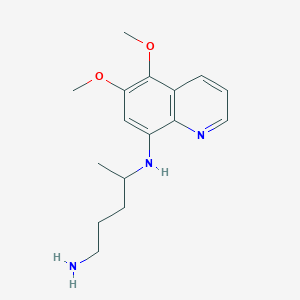

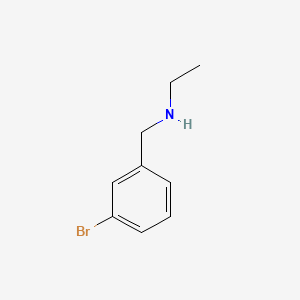
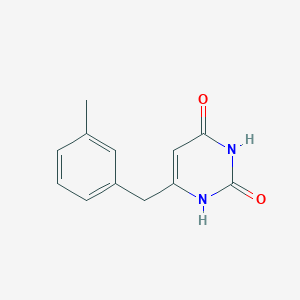
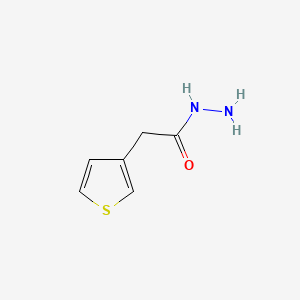
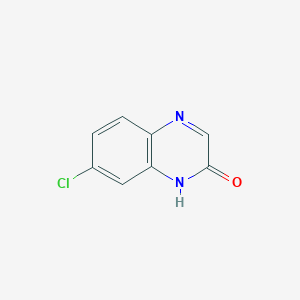
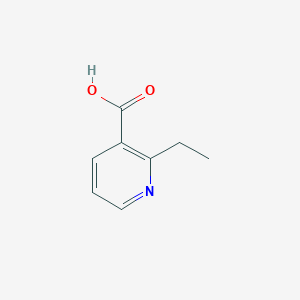

![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
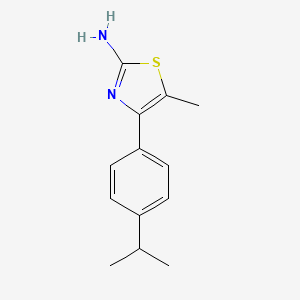

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)
![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
